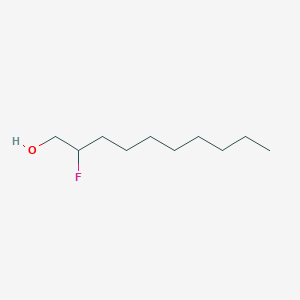
3-(4,4-difluorocyclohexyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4-difluorocyclohexyl)pyrrolidine: is a cyclic secondary amine with the molecular formula C10H17F2N and a molecular weight of 189.25 g/mol. This compound has garnered attention in various fields of research and industry, including drug discovery, material science, and advanced technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-difluorocyclohexyl)pyrrolidine typically involves the reaction of pyrrolidine with 4,4-difluorocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,4-difluorocyclohexyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4,4-difluorocyclohexyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(4,4-difluorocyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine, 3-(4-fluorocyclohexyl)-
- Pyrrolidine, 3-(4-chlorocyclohexyl)-
- Pyrrolidine, 3-(4-bromocyclohexyl)-
Uniqueness
3-(4,4-difluorocyclohexyl)pyrrolidine is unique due to the presence of two fluorine atoms on the cyclohexyl ring, which imparts distinct chemical and physical properties. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.
Eigenschaften
Molekularformel |
C10H17F2N |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
3-(4,4-difluorocyclohexyl)pyrrolidine |
InChI |
InChI=1S/C10H17F2N/c11-10(12)4-1-8(2-5-10)9-3-6-13-7-9/h8-9,13H,1-7H2 |
InChI-Schlüssel |
RKTFEFAZEPDYTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2CCNC2)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B8611201.png)




![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrazol-4-ylamine](/img/structure/B8611254.png)
